molecular formula C18H13F3N2O3 B2642754 (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide CAS No. 327073-98-3

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide

Cat. No.: B2642754
CAS No.: 327073-98-3
M. Wt: 362.308
InChI Key: LFKRAYWNSVZBFK-KPKJPENVSA-N
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Description

The compound “(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide” is a hybrid compound of chalcone-salicylate . It has been synthesized using a linker mode approach under reflux condition . The structure of the compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .


Synthesis Analysis

The synthesis of this compound involves a linker mode approach under reflux condition . Unfortunately, the specific details of the synthesis process are not available in the search results.

Scientific Research Applications

Synthesis and Characterization for Corrosion Inhibition

A study focused on the synthesis and characterization of acrylamide derivatives, including compounds similar to the target molecule, for their use as corrosion inhibitors in nitric acid solutions of copper. These compounds exhibited effective corrosion inhibition properties, demonstrating mixed-type inhibition behaviors, and were characterized using techniques such as FTIR, 1HNMR, and mass spectroscopy. Theoretical computations compared with experimental findings further supported their efficiency, indicating their potential application in corrosion prevention technologies (Ahmed Abu-Rayyan et al., 2022).

Photoprotective Effect and Toxicity Evaluation

Another significant application of a derivative closely related to the target molecule is its use in sunscreen formulations. The derivative, designed through molecular hybridization, showed promising results in photoprotection against sunlight exposure while demonstrating low toxicity. This compound, synthesized using green chemistry approaches, offers potential for the development of new sunscreen products with added antioxidant properties, highlighting its versatility beyond corrosion inhibition (D. C. Vinhal et al., 2016).

Optical Properties and Mechanofluorochromic Behavior

The mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives have also been explored, revealing their distinct optical properties influenced by face-to-face stacking modes. Such studies suggest potential applications in the development of novel optical materials and sensors, expanding the utility of acrylamide derivatives in fields beyond chemical protection and skincare (Qing‐bao Song et al., 2015).

Advanced Materials and Chemical Synthesis

The target compound's structural relatives have been utilized in various chemical synthesis processes, highlighting their versatility in creating novel materials and compounds. These applications range from the development of new catalytic systems, drug delivery mechanisms, to advanced polymers and hydrogels with specialized functions. The wide array of research underscores the potential of such compounds in advancing materials science and chemical engineering (M. Yokoyama et al., 1985).

Mechanism of Action

A computational approach was applied to explore the potency of this compound against breast cancer through molecular docking and MD simulation . The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .

Properties

IUPAC Name

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c1-26-16-8-11(5-6-15(16)24)7-12(10-22)17(25)23-14-4-2-3-13(9-14)18(19,20)21/h2-9,24H,1H3,(H,23,25)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKRAYWNSVZBFK-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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